molecular formula C18H24O3 B14115925 16beta-Hydroxy-17beta-estradiol-2,4-D2

16beta-Hydroxy-17beta-estradiol-2,4-D2

Katalognummer: B14115925
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: PROQIPRRNZUXQM-KSJUVHLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

16beta-Hydroxy-17beta-estradiol-2,4-D2 is a deuterium-labeled derivative of 16beta-Hydroxy-17beta-estradiol. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its unique properties that allow for precise tracking and quantification in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16beta-Hydroxy-17beta-estradiol-2,4-D2 typically involves the deuteration of 16beta-Hydroxy-17beta-estradiol. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

16beta-Hydroxy-17beta-estradiol-2,4-D2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, including halogenated compounds or other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

16beta-Hydroxy-17beta-estradiol-2,4-D2 is widely used in scientific research due to its unique properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of 16beta-Hydroxy-17beta-estradiol-2,4-D2 involves its interaction with estrogen receptors in the body. As a deuterium-labeled compound, it allows for precise tracking and quantification in biological systems. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

16beta-Hydroxy-17beta-estradiol-2,4-D2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in biological systems. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate quantification is essential .

Eigenschaften

Molekularformel

C18H24O3

Molekulargewicht

290.4 g/mol

IUPAC-Name

(16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16-,17-,18?/m0/s1/i3D,8D

InChI-Schlüssel

PROQIPRRNZUXQM-KSJUVHLSSA-N

Isomerische SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H]

Kanonische SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.